molecular formula C11H11N5O4 B1356565 N-phenyl-1,3,5-triazine-2,4-diamine oxalate CAS No. 1177321-91-3

N-phenyl-1,3,5-triazine-2,4-diamine oxalate

Cat. No. B1356565
M. Wt: 277.24 g/mol
InChI Key: UAZQBSGKVGJWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-phenyl-1,3,5-triazine-2,4-diamine oxalate” is a chemical compound with the molecular formula C9H9N5 . It is also known by other names such as Benzoguanamine, Benzoguanimine, and 6-Phenyl-1,3,5-triazine-2,4-diamine .


Synthesis Analysis

A library of compounds with a 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold was prepared using a one-pot, microwave-assisted method from readily available cyanoguanidine, aromatic aldehydes, and arylamines . The three-component condensation of these reagents in the presence of hydrochloric acid was followed by the treatment with a base, which promoted a rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization .


Molecular Structure Analysis

The molecular structure of “N-phenyl-1,3,5-triazine-2,4-diamine oxalate” can be viewed using Java or Javascript . It is a six-membered heterocyclic aromatic ring .


Chemical Reactions Analysis

Triazine-based compounds like “N-phenyl-1,3,5-triazine-2,4-diamine oxalate” undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Physical And Chemical Properties Analysis

“N-phenyl-1,3,5-triazine-2,4-diamine oxalate” has a molecular weight of 187.2013 . Most of the resulting polyimides from triazine-based diamines have excellent solubility in polar aprotic solvents, such as NMP, DMSO, DMAc, and DMF .

Scientific Research Applications

Electrochemical Analysis

N-phenyl-1,3,5-triazine-2,4-diamine derivatives have been utilized in electrochemical studies. For instance, coated graphite electrodes and polymeric membrane electrodes using such derivatives demonstrate effective sensing capabilities for ions like Sm3+. These electrodes exhibit low detection limits and rapid response times, making them suitable for analyzing medicinal plants, soil samples, and even fluoride ions in oral care products (Upadhyay et al., 2012).

Material Science and Polymer Synthesis

In material science, N-phenyl-1,3,5-triazine-2,4-diamine derivatives contribute to the synthesis of aromatic polyamides with enhanced thermal stability and solubility. These polymers exhibit high glass transition temperatures and demonstrate excellent thermal stabilities, making them suitable for high-performance materials (Yu et al., 2012).

Antiplasmodial Agents

In the field of medicinal chemistry, derivatives of N-phenyl-1,3,5-triazine-2,4-diamine have shown promising antiplasmodial activity. Certain compounds in this category have been identified as potent inhibitors of parasitic dihydrofolate reductase, demonstrating efficacy against drug-resistant strains of Plasmodium falciparum (Lourens et al., 2016).

Anticorrosive and Lubricity Additives

Novel triazine Schiff base-based cationic gemini surfactants derived from N-phenyl-1,3,5-triazine-2,4-diamine have been synthesized and evaluated as anticorrosive and lubricity improver additives in polyol lubricants. These compounds exhibit significant potential in enhancing the performance and longevity of lubricants (Singh et al., 2016).

Photoluminescence and Electronic Properties

Research in the field of photophysics has explored N-phenyl carbazole and triphenylamine functionalized 1,3,5-triazines. These derivatives exhibit thermally activated delayed fluorescence, making them potential candidates for applications in organic light-emitting diodes and other photonic devices (Huang et al., 2015).

Crystal Engineering and Hydrogen Bonding

In crystal engineering, 1,3,5-substituted derivatives of benzene, including those with N-phenyl-1,3,5-triazine-2,4-diamine moieties, have been investigated for their hydrogen bonding capabilities. These compounds form complex networks and exhibit unique molecular architectures, which are of interest in materials science and nanotechnology (Helzy et al., 2008).

properties

IUPAC Name

oxalic acid;2-N-phenyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5.C2H2O4/c10-8-11-6-12-9(14-8)13-7-4-2-1-3-5-7;3-1(4)2(5)6/h1-6H,(H3,10,11,12,13,14);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZQBSGKVGJWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC(=N2)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-1,3,5-triazine-2,4-diamine oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TT Cloete, C de Kock, PJ Smith, DND David - European journal of …, 2014 - Elsevier
A series of artemisinin–triazine hybrids and hybrid-dimers were synthesized and their in vitro antimalarial activity against the chloroquine sensitive (CQS), the gametocytocidal (NF54) …
Number of citations: 33 www.sciencedirect.com

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